molecular formula C22H28BrNO B14679674 Tropinyl 2-methyl-benzhydryl ether hydrobromide CAS No. 31642-65-6

Tropinyl 2-methyl-benzhydryl ether hydrobromide

Katalognummer: B14679674
CAS-Nummer: 31642-65-6
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: BMNOREZMKAYZIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tropinyl 2-methyl-benzhydryl ether hydrobromide involves the etherification of 2-methylbenzhydrol with tropine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:

    Starting Materials: 2-methylbenzhydrol and tropine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the etherification process.

    Product Isolation: The resulting product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the process, and ensuring consistent product quality through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Tropinyl 2-methyl-benzhydryl ether hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Tropinyl 2-methyl-benzhydryl ether hydrobromide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tropinyl 2-methyl-benzhydryl ether hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and pharmacological properties.

Eigenschaften

CAS-Nummer

31642-65-6

Molekularformel

C22H28BrNO

Molekulargewicht

402.4 g/mol

IUPAC-Name

8-methyl-3-[(2-methylphenyl)-phenylmethoxy]-8-azabicyclo[3.2.1]octane;hydrobromide

InChI

InChI=1S/C22H27NO.BrH/c1-16-8-6-7-11-21(16)22(17-9-4-3-5-10-17)24-20-14-18-12-13-19(15-20)23(18)2;/h3-11,18-20,22H,12-15H2,1-2H3;1H

InChI-Schlüssel

BMNOREZMKAYZIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCC(C3)N4C.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.